
1-Methyl-1-(4-nitrobenzyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1-(4-nitrobenzyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organocatalysis, and material science. This compound features a guanidine core substituted with a methyl group and a 4-nitrobenzyl group, making it a valuable scaffold for further chemical modifications and applications.
準備方法
Synthetic Routes and Reaction Conditions
1-Methyl-1-(4-nitrobenzyl)guanidine can be synthesized through a sequential one-pot approach involving N-chlorophthalimide, isocyanides, and amines. The process begins with the α-addition of N-chlorophthalimide to isocyanide, forming an imidoyl chloride intermediate. This intermediate then undergoes nucleophilic attack by an amine, resulting in the formation of the desired guanidine product . This method offers high yields and mild reaction conditions, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reagent concentrations can further improve the yield and purity of the final product.
化学反応の分析
Types of Reactions
1-Methyl-1-(4-nitrobenzyl)guanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The guanidine core can be reduced to form different derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 1-Methyl-1-(4-aminobenzyl)guanidine.
Reduction: The major products include various reduced guanidine derivatives.
Substitution: The major products depend on the nucleophile used, resulting in different substituted guanidine compounds.
科学的研究の応用
1-Methyl-1-(4-nitrobenzyl)guanidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
作用機序
The mechanism of action of 1-Methyl-1-(4-nitrobenzyl)guanidine involves its interaction with specific molecular targets. For example, as an inhibitor of the main protease (Mpro) of SARS-CoV-2, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting viral replication . The guanidine group plays a crucial role in forming hydrogen bonds and other interactions with the target protein, enhancing its inhibitory effect.
類似化合物との比較
1-Methyl-1-(4-nitrobenzyl)guanidine can be compared with other guanidine derivatives such as:
1-Methyl-1-(4-aminobenzyl)guanidine: Similar structure but with an amino group instead of a nitro group.
1-Methyl-1-(4-chlorobenzyl)guanidine: Similar structure but with a chloro group instead of a nitro group.
1-Methyl-1-(4-methylbenzyl)guanidine: Similar structure but with a methyl group instead of a nitro group.
The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C9H12N4O2 |
|---|---|
分子量 |
208.22 g/mol |
IUPAC名 |
1-methyl-1-[(4-nitrophenyl)methyl]guanidine |
InChI |
InChI=1S/C9H12N4O2/c1-12(9(10)11)6-7-2-4-8(5-3-7)13(14)15/h2-5H,6H2,1H3,(H3,10,11) |
InChIキー |
FTIZIRTUHSQZKQ-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC=C(C=C1)[N+](=O)[O-])C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12862203.png)
![2-Chloro-6-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12862217.png)
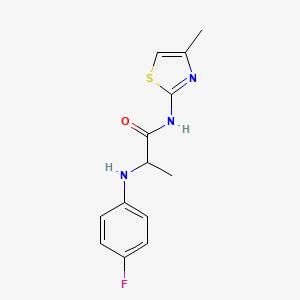
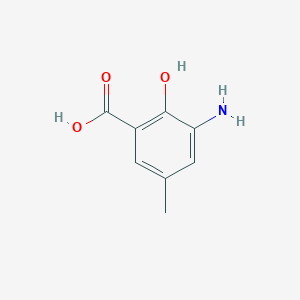
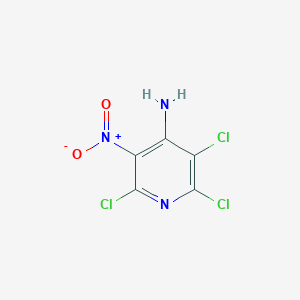
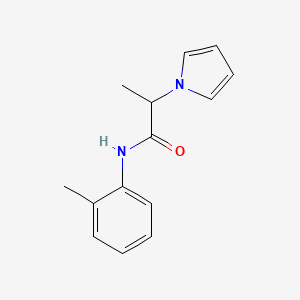

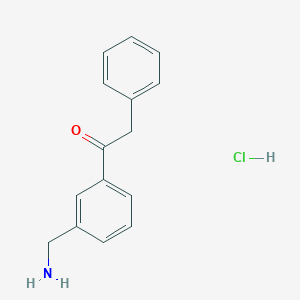
![2-Bromo-6-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12862246.png)
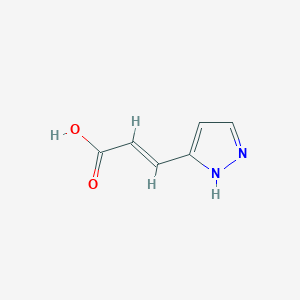
![N-[(2,5-dichloro-3-pyridyl)carbonyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B12862250.png)
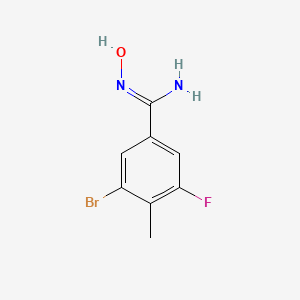
![1'-(5-(5-chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-yl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B12862265.png)
![2-Chloro-7-iodobenzo[d]oxazole](/img/structure/B12862266.png)
